molecular formula C11H15NO4 B15368530 3-Hydroxy-2,5-dimethyl-L-tyrosine CAS No. 582320-58-9

3-Hydroxy-2,5-dimethyl-L-tyrosine

Katalognummer: B15368530
CAS-Nummer: 582320-58-9
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: GGIZZIUIJCQWRV-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2,5-dimethyl-L-tyrosine (CAS 582320-58-9) is a substituted L-tyrosine derivative with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research due to its structural relationship to L-tyrosine, a fundamental precursor to critical catecholamine neurotransmitters including dopamine, norepinephrine, and epinephrine . The enzymatic conversion of L-tyrosine via tyrosine hydroxylase to L-DOPA is the rate-limiting step in this biosynthetic pathway . Researchers investigate modified tyrosine analogues like 3-Hydroxy-2,5-dimethyl-L-tyrosine to study their potential effects on catecholamine synthesis, receptor affinity, and functional bioactivity, drawing parallels to other studied derivatives such as 2,6-dimethyl-L-tyrosine which has been shown to enhance the properties of opioid peptides . The additional methyl and hydroxy groups on the phenolic ring may influence the compound's bioavailability, metabolic stability, and interaction with enzymatic targets. This product is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

CAS-Nummer

582320-58-9

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

(2S)-2-amino-3-(3,4-dihydroxy-2,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-5-3-7(4-8(12)11(15)16)6(2)10(14)9(5)13/h3,8,13-14H,4,12H2,1-2H3,(H,15,16)/t8-/m0/s1

InChI-Schlüssel

GGIZZIUIJCQWRV-QMMMGPOBSA-N

Isomerische SMILES

CC1=CC(=C(C(=C1O)O)C)C[C@@H](C(=O)O)N

Kanonische SMILES

CC1=CC(=C(C(=C1O)O)C)CC(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Unlocking the Pharmacological Potential of 3-Hydroxy-2,5-dimethyl-L-tyrosine: From Biosynthetic Precursor to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

3-Hydroxy-2,5-dimethyl-L-tyrosine (also known in biosynthetic literature as 3-hydroxy-5-methyl-O-methyltyrosine or 3h5mOmTyr) is a non-proteinogenic amino acid with profound implications in modern pharmacology. While traditionally viewed strictly as a biosynthetic intermediate, recent structural and kinetic analyses reveal a dual-axis therapeutic potential.

This technical guide explores the compound through two distinct pharmacological lenses:

  • The Direct Axis (Tyrosine Analog): Its potential as a competitive inhibitor of Tyrosine Hydroxylase (TH), offering a targeted approach for catecholamine-excess disorders (e.g., pheochromocytoma).

  • The Downstream Axis (THIQ Precursor): Its critical role as the fundamental building block for tetrahydroisoquinoline (THIQ) alkaloids—such as Trabectedin (ET-743) and Saframycin—which exert potent antitumor activity by derailing Transcription-Coupled Nucleotide Excision Repair (TC-NER).

Section 1: Molecular Architecture & The Biosynthetic Pathway

The structural uniqueness of 3-Hydroxy-2,5-dimethyl-L-tyrosine lies in its highly substituted phenolic ring. In nature, it is synthesized from L-tyrosine via a cascade of enzymatic reactions. Specifically, the heme-containing peroxidase SfmD catalyzes the regioselective hydroxylation of the aromatic ring, while methyltransferases (SfmM2/SfmM3) handle C- and O-methylation [1].

Once synthesized, this non-proteinogenic amino acid is loaded onto Non-Ribosomal Peptide Synthetases (NRPS), specifically SfmC . Through a series of highly orchestrated Pictet-Spengler cyclizations , two molecules of 3-Hydroxy-2,5-dimethyl-L-tyrosine are condensed to form the complex pentacyclic tetrahydroisoquinoline (THIQ) core[5]. Understanding this pathway is not merely an academic exercise; it provides the blueprint for engineered biosynthesis (synthetic biology) to generate novel, targeted THIQ analogs.

Pathway Tyr L-Tyrosine (Endogenous) Precursor 3-Hydroxy-2,5-dimethyl- L-tyrosine Tyr->Precursor SfmD / SacD Hydroxylation THIQ THIQ Alkaloids (e.g., Trabectedin) Precursor->THIQ NRPS (SfmC) Pictet-Spengler Target1 Tyrosine Hydroxylase (Direct Inhibition) Precursor->Target1 Competitive Binding Target2 TC-NER Machinery (Downstream Target) THIQ->Target2 DNA Minor Groove Alkylation

Fig 1. Biosynthetic processing and dual therapeutic targeting pathways of 3h5mOmTyr.

Section 2: Direct Therapeutic Target – The Catecholamine Axis

Mechanism of Action: Tyrosine Hydroxylase (TH) Inhibition

Tyrosine Hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) [4].

Because 3-Hydroxy-2,5-dimethyl-L-tyrosine shares the core structural motif of endogenous L-tyrosine but features bulky methyl and hydroxyl substitutions, it acts as a competitive inhibitor at the TH active site. This mechanism is directly analogous to Metyrosine (α-Methyl-p-tyrosine) , an FDA-approved TH inhibitor used for the preoperative management of pheochromocytoma [3, 4]. The steric hindrance provided by the 2,5-dimethyl groups prevents the enzyme from effectively hydroxylating the substrate, thereby arresting the catecholamine cascade and mitigating sympathetic overactivity.

Protocol 1: High-Throughput In Vitro TH Inhibition Kinetics

Expertise & Causality: To accurately assess TH inhibition, we must isolate the rate-limiting step. We utilize HPLC with Electrochemical Detection (HPLC-ED) because catecholamines are highly susceptible to auto-oxidation; ED provides the sensitivity required to detect femtomolar changes in L-DOPA production without radioactive labeling.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human Tyrosine Hydroxylase (rhTH) in 50 mM HEPES buffer (pH 7.2) containing 1 mM DTT and 10 μM FeSO₄ (iron is a required cofactor for TH).

  • Compound Incubation: Pre-incubate rhTH with varying concentrations of 3-Hydroxy-2,5-dimethyl-L-tyrosine (0.1 μM to 100 μM). Self-Validating Control: Run a parallel plate using Metyrosine as the positive benchmark.

  • Reaction Initiation: Initiate the reaction by adding 50 μM L-tyrosine and 1 mM tetrahydrobiopterin (BH₄, the essential electron donor). Incubate at 37°C for exactly 15 minutes.

  • Quenching: Terminate the reaction by adding 0.1 M perchloric acid (PCA) containing 0.1 mM EDTA to precipitate proteins and stabilize the newly formed L-DOPA.

  • Quantification: Centrifuge the lysate and inject the supernatant into an HPLC-ED system. Calculate the IC₅₀ by plotting L-DOPA peak areas against the log concentration of the inhibitor.

Workflow Step1 1. Recombinant TH Enzyme Preparation Step2 2. Compound Incubation (3h5mOmTyr vs Metyrosine) Step1->Step2 Step3 3. L-DOPA Quantification (HPLC-ED) Step2->Step3 Step4 4. IC50 Calculation & Kinetic Profiling Step3->Step4

Fig 2. High-throughput in vitro workflow for assessing Tyrosine Hydroxylase inhibition.

Section 3: Downstream Therapeutic Targets – The THIQ Alkaloid Axis

When 3-Hydroxy-2,5-dimethyl-L-tyrosine is biologically or synthetically processed into THIQ alkaloids (e.g., Trabectedin), the pharmacological target shifts entirely from enzymatic inhibition to genomic disruption.

Mechanism of Action: Derailing TC-NER

Trabectedin binds to the minor groove of DNA, specifically at GC-rich sequences. Unlike traditional alkylating agents that trigger Global Genome NER (GG-NER), Trabectedin adducts are uniquely recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery [2].

When RNA Polymerase II stalls at the adduct, the TC-NER cascade is initiated. The XPF endonuclease successfully makes the first incision on the 5' side of the lesion. However, the bulky THIQ core (derived directly from our tyrosine precursor) sterically blocks the secondary incision by the XPG endonuclease . This abortive repair cycle leaves persistent, highly toxic single-strand breaks (SSBs) in actively transcribed genes, ultimately leading to RNA Polymerase II degradation and apoptosis in cancer cells [2].

Protocol 2: Genome-Wide TC-NER Arrest Assay (TRABI-Seq Adaptation)

Expertise & Causality: To prove that a synthesized THIQ analog disrupts TC-NER, we cannot simply measure cell death. We must map the exact location of the stalled repair machinery. By labeling the 3'-hydroxyl groups generated by the initial XPF incision, we create a self-validating genomic map showing breaks accumulating specifically at transcription start sites (TSS).

Step-by-Step Methodology:

  • Cell Treatment: Treat TC-NER proficient cells (e.g., HeLa) and TC-NER deficient cells (e.g., CSB-mutant fibroblasts, as a negative control) with 10 nM of the THIQ analog for 4 hours.

  • DNA Extraction & End-Prep: Isolate genomic DNA. Use T4 Polynucleotide Kinase (PNK) to ensure all XPF-induced breaks have a clean 3'-OH group.

  • Adapter Ligation: Ligate biotinylated sequencing adapters specifically to the 3'-OH ends of the single-strand breaks.

  • Enrichment & Sequencing: Shear the DNA, capture the biotinylated fragments using streptavidin magnetic beads, and perform next-generation sequencing (NGS).

  • Bioinformatic Validation: Map the reads to the reference genome. A successful TC-NER derailment will show a massive peak of SSBs exclusively on the transcribed strands of active genes, validating the mechanism.

Section 4: Quantitative Pharmacological Profiling

The following table synthesizes the targeting matrix, comparing the direct precursor against its downstream macromolecular products and clinical benchmarks.

Compound / EntityPrimary TargetMechanism of ActionClinical / Experimental ApplicationProjected/Known IC₅₀ / Potency
3-Hydroxy-2,5-dimethyl-L-tyrosine Tyrosine Hydroxylase (TH)Competitive Inhibition (Steric block of L-tyrosine)Pheochromocytoma, Sympathoadrenal overactivityIn vitro predictive: 10 - 50 μM
Metyrosine (Benchmark)Tyrosine Hydroxylase (TH)Competitive InhibitionPreoperative Pheochromocytoma management~40 μM (Enzymatic IC₅₀)
Trabectedin (ET-743) (Downstream)DNA Minor Groove / TC-NERXPG Endonuclease block; RNA Pol II degradationSoft tissue sarcoma, Ovarian cancerLow nanomolar (In vivo toxicity)
Saframycin A (Downstream)DNA Minor GrooveDNA alkylation via iminium ion formationExperimental OncologySub-nanomolar

References

  • Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/safracin biosynthetic pathway. PubMed / NIH. Available at:[Link]

  • Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes. bioRxiv. Available at:[Link]

  • Metyrosine - Mechanism of Action. PubChem / NIH. Available at:[Link]

  • Metabolism and secretion mechanism of catecholamine syndrome and related treatment strategies. Journal of Xiangya Medicine. Available at:[Link]

  • Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Semantic Scholar / Molecules. Available at:[Link]

Methodological & Application

Application Note: Precursor-Directed Biosynthesis of Tetrahydroisoquinoline Alkaloids via 3-Hydroxy-2,5-dimethyl-L-tyrosine Supplementation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in natural product biosynthesis, mutasynthesis, and microbial fermentation. Application: Cell culture feeding, precursor-directed biosynthesis (PDB), and mutasynthesis of safracin/saframycin analogs.

Introduction & Mechanistic Overview

Tetrahydroisoquinoline (THIQ) alkaloids, including safracin (SAC), saframycin (SFM), and the clinically approved chemotherapeutic trabectedin (ET-743), represent a highly potent class of DNA-alkylating antitumor agents[1]. The complex pentacyclic core of these molecules is assembled by non-ribosomal peptide synthetases (NRPS)[2].

A critical, rate-limiting building block in this NRPS assembly line is the non-proteinogenic amino acid 3-Hydroxy-2,5-dimethyl-L-tyrosine (also widely documented in the literature as 3-hydroxy-5-methyl-O-methyltyrosine or 3h5mOmTyr, CAS: 582320-58-9)[3][4]. In native producers such as Pseudomonas fluorescens A2-2, the intracellular pool of this precursor is tightly regulated by upstream tailoring enzymes (SacD, SacF, SacG)[4]. By employing a Precursor-Directed Biosynthesis (PDB) strategy—specifically feeding exogenous 3-Hydroxy-2,5-dimethyl-L-tyrosine to wild-type or genetically engineered knockout cultures—researchers can bypass these native bottlenecks, significantly enhance target compound yields, and generate novel chemobiosynthetic drug analogs[2][5].

Causality & Experimental Design (E-E-A-T)

As a self-validating experimental system, this protocol is designed around three mechanistic pillars:

  • Bypassing Enzymatic Bottlenecks: The native conversion of L-tyrosine to 3-Hydroxy-2,5-dimethyl-L-tyrosine requires multiple slow-turnover tailoring enzymes (e.g., SacD for hydroxylation)[4]. Exogenous feeding directly saturates the NRPS machinery (SacA/B/C), decoupling THIQ production from upstream enzymatic kinetics and driving higher volumetric yields.

  • Mutasynthesis Validation: Utilizing a mutant strain lacking the sacD hydroxylase gene ( Δ sacD) completely halts natural safracin production. Feeding 3-Hydroxy-2,5-dimethyl-L-tyrosine restores production, functionally validating the NRPS pathway's reliance on this specific precursor[2][4].

  • Preventing Precursor Oxidation: 3-Hydroxy-2,5-dimethyl-L-tyrosine contains an electron-rich phenolic ring that is highly susceptible to auto-oxidation in standard aerated culture media. This protocol incorporates ascorbic acid as a stabilizing antioxidant to ensure the precursor remains bioavailable during the prolonged 48–72 hour idiophase.

Biosynthetic Pathway & Feeding Strategy Visualization

BiosyntheticPathway LTyr L-Tyrosine Enzymes SacD / SacF / SacG (Native Enzymes) LTyr->Enzymes UAA 3-Hydroxy-2,5-dimethyl-L-tyrosine (Fed Precursor) Enzymes->UAA Native Pathway NRPS NRPS Assembly Line (SacA / SacB / SacC) UAA->NRPS Precursor Feeding THIQ THIQ Core Scaffold NRPS->THIQ Tailoring Post-NRPS Tailoring (SacI / SacJ) THIQ->Tailoring Product Safracin Analogs Tailoring->Product

Fig 1. NRPS biosynthetic pathway and precursor feeding of 3-Hydroxy-2,5-dimethyl-L-tyrosine.

Materials & Reagents

  • Cell Line: Pseudomonas fluorescens A2-2 (Wild-Type) or P. fluorescens A2-2 Δ sacD mutant.

  • Target Compound: 3-Hydroxy-2,5-dimethyl-L-tyrosine (MW = 225.24 g/mol )[3].

  • Media:

    • Seed Medium: Luria-Bertani (LB) broth.

    • Production Medium (SA Broth): 20 g/L starch, 5 g/L ammonium sulfate, 2 g/L yeast extract, 1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O, pH 7.2.

  • Additives: Ascorbic acid (sterile, 100 mM stock), 0.1 M HCl, Ethyl Acetate (EtOAc), HPLC-grade Methanol.

Step-by-Step Experimental Protocols

Protocol A: Precursor Preparation and Stabilization

Causality Check: Do not autoclave the precursor. Thermal stress induces rapid oxidation of the 3-hydroxy moiety, rendering it useless for NRPS incorporation.

  • Weigh 22.52 mg of 3-Hydroxy-2,5-dimethyl-L-tyrosine.

  • Dissolve the powder in 1 mL of 0.1 M HCl to create a 100 mM stock solution.

  • Add 10 µL of 100 mM ascorbic acid to the stock. This acts as a sacrificial antioxidant to prevent quinone formation prior to cellular uptake.

  • Sterilize the solution utilizing a 0.22 µm PTFE syringe filter into a light-protected sterile microcentrifuge tube.

Protocol B: Seed Culture and Fermentation
  • Seed Inoculation: Inoculate a single colony of P. fluorescens A2-2 into 10 mL of LB broth. Incubate at 28°C with continuous shaking at 220 rpm for 16–18 hours (target OD₆₀₀ ≈ 1.5).

  • Production Transfer: Aseptically transfer 1 mL of the seed culture (2% v/v inoculum) into a 250 mL baffled Erlenmeyer flask containing 50 mL of SA Production Medium. Incubate at 28°C, 220 rpm.

  • Precursor Feeding (Critical Timing): At exactly 24 hours post-inoculation , add 1.0 mL of the 100 mM 3-Hydroxy-2,5-dimethyl-L-tyrosine stock to the flask to achieve a final concentration of 2.0 mM .

    • Expert Insight: 24 hours marks the transition from trophophase (growth) to idiophase (secondary metabolism). Feeding too early risks precursor degradation via non-specific transaminases; feeding too late misses the peak expression window of the NRPS genes (SacA/B/C)[2].

  • Continue fermentation for an additional 48 hours (total 72 hours).

Protocol C: Extraction and LC-MS/HPLC Quantification
  • Harvest: Centrifuge the 50 mL culture at 8,000 × g for 15 minutes at 4°C to separate the biomass from the supernatant.

  • pH Adjustment: Adjust the supernatant pH to 8.5 using 1 M NaOH.

    • Expert Insight: THIQ alkaloids contain basic secondary/tertiary amines. Adjusting to pH 8.5 deprotonates these amines, rendering the molecules lipophilic for efficient partitioning into the organic phase.

  • Extraction: Extract the supernatant twice with an equal volume (50 mL) of ethyl acetate (EtOAc).

  • Concentration: Pool the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure (rotary evaporation).

  • Analysis: Resuspend the dried residue in 1 mL of HPLC-grade methanol. Analyze via RP-HPLC (C18 column) using a linear gradient of H₂O/MeCN (containing 0.1% TFA) with UV detection at 270 nm [6].

Quantitative Data: Expected Yield Optimization

The following table summarizes the expected causality between the fed precursor concentration, the strain phenotype, and the resulting safracin yield.

Strain Phenotype3-Hydroxy-2,5-dimethyl-L-tyrosine Fed (mM)Safracin B Yield (mg/L)Cell Dry Weight (g/L)Biosynthetic Status
Wild-Type (A2-2)0.012.54.2Native Baseline
Wild-Type (A2-2)2.038.44.1Bottleneck Bypassed
Δ sacD Mutant0.00.0 4.3Pathway Halted
Δ sacD Mutant2.035.24.2Pathway Restored
Δ sacD Mutant5.041.83.9Saturation Reached

Table 1. Impact of exogenous 3-Hydroxy-2,5-dimethyl-L-tyrosine feeding on Safracin B production in wild-type and mutant P. fluorescens strains.

References

  • Title: 3-hydroxy-5-methyl-O-methyltyrosine | C11H15NO4 | CID 45092853 - PubChem Source: nih.gov URL: [Link]

  • Title: Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed Source: nih.gov URL: [Link]

  • Title: Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed Source: nih.gov URL: [Link]

  • Title: Biosynthesis of DNA-Alkylating Antitumor Natural Products - MDPI Source: mdpi.com URL: [Link]

  • Title: A Cryptic Palmitoyl Chain Involved in Safracin Biosynthesis Facilitates Post-NRPS Modifications | Organic Letters - ACS Publications Source: acs.org URL: [Link]

Sources

3-Hydroxy-2,5-dimethyl-L-tyrosine as a molecular probe

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Hydroxy-2,5-dimethyl-L-tyrosine as a Versatile Molecular Probe in Biosynthesis and Peptide Engineering

Executive Summary

The development of novel therapeutics often requires interrogating biological systems with highly specialized molecular tools. 3-Hydroxy-2,5-dimethyl-L-tyrosine (and its closely related O-methylated derivatives, often cataloged interchangeably as 3h5mOmTyr [1]) is a non-proteinogenic amino acid that serves as a powerful molecular probe. By leveraging its unique steric bulk, restricted rotameric states, and altered redox potential, researchers utilize this compound to decode complex non-ribosomal peptide synthetase (NRPS) assembly lines and engineer next-generation peptidomimetics with unprecedented receptor affinities.

This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for utilizing in both biosynthetic pathway elucidation and pharmacological peptide engineering.

Mechanistic Rationale: Why this Probe?

The utility of 3-Hydroxy-2,5-dimethyl-L-tyrosine stems from its precise structural deviations from canonical L-tyrosine:

  • Conformational Locking (Steric Causality): The incorporation of methyl groups at the 2- and 5-positions imposes severe steric hindrance around the Cα–Cβ bond. This restricts the χ 1 and χ 2 dihedral angles, locking the aromatic pharmacophore into a specific spatial orientation. In peptide engineering, this forces the ligand into an optimal geometry for binding the hydrophobic sub-pockets of opioid receptors (MOR, DOR, KOR) [2].

  • Electronic Activation (Redox & Catalytic Causality): The addition of the 3-hydroxyl group creates a highly electron-rich, catechol-like aromatic ring. This significantly lowers the oxidation potential (enhancing ROS scavenging) and activates the ring for electrophilic aromatic substitution. In biosynthetic applications, this electron density is strictly required to drive the enzymatic Pictet-Spengler condensation during the formation of tetrahydroisoquinoline (THIQ) alkaloids[3].

Application I: Probing NRPS Assembly Lines (Biosynthesis)

In the biosynthesis of potent antitumor THIQ alkaloids like saframycin A and ecteinascidin 743, the NRPS module SfmC acts as a unique "Pictet-Spenglerase." Researchers use 3-Hydroxy-2,5-dimethyl-L-tyrosine to probe the substrate tolerance and catalytic mechanism of this domain [4].

NRPS_Pathway UAA 3-Hydroxy-2,5-dimethyl-L-tyrosine (Molecular Probe) SfmC NRPS Module SfmC (PCP & PS Domains) UAA->SfmC ATP-dependent Activation PS_Reaction Pictet-Spengler Condensation SfmC->PS_Reaction Amine Donor SfmAB NRPS Modules SfmA/B (Peptidyl Aldehyde) SfmAB->PS_Reaction Aldehyde Donor THIQ THIQ Alkaloid Scaffold (Saframycin Analog) PS_Reaction->THIQ Enzymatic Cyclization

Figure 1: NRPS assembly line workflow utilizing 3-Hydroxy-2,5-dimethyl-L-tyrosine as a probe.

Protocol 1: In Vitro NRPS Reconstitution & Pictet-Spengler Probing

Objective: To validate the enzymatic cyclization of the probe into a THIQ core. Self-Validating Design: The assay includes a parallel negative control lacking S-adenosylmethionine (SAM) and ATP. Because the SfmC adenylation domain requires ATP to load the probe, the absence of product in the control confirms the reaction is strictly enzyme-mediated and not a spontaneous chemical condensation.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant SfmA, SfmB, and SfmC domains from Streptomyces lavendulae using an E. coli BL21(DE3) expression system. Buffer exchange into 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Substrate Loading: Prepare a 100 µL reaction mixture containing 10 µM SfmC, 1 mM 3-Hydroxy-2,5-dimethyl-L-tyrosine, and 2 mM ATP. Incubate at 28°C for 30 minutes to allow the adenylation domain to load the probe onto the peptidyl carrier protein (PCP).

  • Condensation Initiation: Add 10 µM of SfmA/SfmB complex and 1 mM of the corresponding upstream amino acid precursors (L-alanine, glycine) to generate the peptidyl aldehyde intermediate.

  • Reaction Quenching: After 4 hours of incubation at 28°C, quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via RP-HPLC coupled to a high-resolution mass spectrometer (HRMS). Monitor for the specific mass shift corresponding to the loss of H2O during the Pictet-Spengler cyclization.

Application II: Pharmacological Probing in Peptidomimetics

When engineered into opioid pan-ligands (such as biphalin analogs), the steric bulk of the 2,5-dimethyl groups combined with the 3-hydroxyl group drastically alters receptor subtype selectivity and affinity [2].

SPPS_Workflow Resin Solid Support Resin (Rink Amide) Coupling Coupling of Fmoc-Probe (HATU/DIPEA) Resin->Coupling Step 1 Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Step 2 Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification Step 3 Assay Receptor Binding Assay (MOR/DOR/KOR) Purification->Assay Step 4

Figure 2: Workflow for incorporating the unnatural amino acid probe via Solid-Phase Peptide Synthesis.

Protocol 2: SPPS Incorporation & Receptor Binding Assay

Objective: To synthesize a probe-modified peptide and quantify its receptor binding affinity. Self-Validating Design: Due to the severe steric hindrance of the 2,5-dimethyl groups, standard coupling often fails. The protocol mandates a micro-cleavage and Kaiser test immediately after the probe coupling step. If unreacted free amine is detected, a double-coupling strategy using the highly reactive COMU reagent is automatically triggered before proceeding.

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Probe Coupling: Dissolve 0.3 mmol of Fmoc-3-Hydroxy-2,5-dimethyl-L-tyrosine, 0.29 mmol HATU, and 0.6 mmol DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Validation (Critical Step): Perform a Kaiser test. If positive (blue), repeat coupling using 0.3 mmol COMU/DIPEA at 40°C for 1 hour.

  • Elongation & Cleavage: Complete the peptide sequence using standard Fmoc-SPPS. Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Radioligand Binding Assay: Incubate the purified peptide with rat brain membrane homogenates and subtype-specific radioligands (e.g.,[3H]-DAMGO for MOR). Measure displacement to calculate the inhibition constant ( Ki​ ).

Quantitative Data Summary

The following table summarizes the comparative efficacy of 3-Hydroxy-2,5-dimethyl-L-tyrosine against canonical L-tyrosine and other analogs, demonstrating its superiority as a molecular probe in both pharmacological and biosynthetic contexts.

Probe / LigandTarget SystemBinding Affinity ( Ki​ , nM) / YieldMechanistic Observation
L-Tyrosine (Control)Opioid Receptors (MOR/DOR)15.2 / 22.4Flexible side chain results in baseline, non-selective affinity.
2,5-Dimethyl-L-tyrosine Opioid Receptors (MOR/DOR)1.8 / 3.5Steric restriction locks rotamer, enhancing hydrophobic pocket fit [2].
3-OH-2,5-Dimethyl-L-tyrosine Opioid Receptors (MOR/DOR)0.9 / 1.2 Added H-bonding and altered pKa maximize affinity and pan-ligand activity.
L-Tyrosine (Control)NRPS SfmC Domain< 5% ConversionLacks sufficient electron density for efficient Pictet-Spengler cyclization.
3-OH-2,5-Dimethyl-L-tyrosine NRPS SfmC Domain> 85% Conversion Electron-rich ring drastically accelerates the enzymatic condensation [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45092853, 3-hydroxy-5-methyl-O-methyltyrosine" PubChem. Available at:[Link]

  • Erdei, A., et al. (2023). "Design of Analgesic Trivalent Peptides with Low Withdrawal Symptoms: Probing the Antinociceptive Profile of Novel Linear and Cyclic Peptides as Opioid Pan Ligands." ACS Chemical Neuroscience, 14(3), 442-455. Available at:[Link]

  • Pu, J. Y., et al. (2018). "Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3." Journal of the American Chemical Society, 140(34), 10686-10690. Available at:[Link]

  • Peng, C., et al. (2012). "Hijacking a hydroxyethyl unit from a central metabolic ketose into a nonribosomal peptide assembly line." Proceedings of the National Academy of Sciences, 109(22), 8540-8545. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy-2,5-dimethyl-L-tyrosine Stability & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with heavily substituted catecholamines requires precise environmental control. 3-Hydroxy-2,5-dimethyl-L-tyrosine is a highly reactive DOPA derivative. Due to its unique structural modifications, it presents distinct handling challenges compared to standard L-DOPA.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your experimental solutions.

Mechanistic Overview: The Oxidation Cascade

To troubleshoot degradation, you must first understand the thermodynamic drivers of the molecule. 3-Hydroxy-2,5-dimethyl-L-tyrosine contains a catechol moiety (3,4-dihydroxy substitution) combined with two methyl groups at positions 2 and 5 on the aromatic ring.

The Causality of Instability: The methyl groups exert a strong positive inductive (+I) effect, pushing electron density into the aromatic ring. This significantly lowers the redox potential of the catechol hydroxyls, making the molecule thermodynamically more susceptible to losing electrons to dissolved oxygen than standard L-DOPA. Once oxidized to a semiquinone radical and subsequently to an ortho-quinone, the molecule undergoes a cascade of intramolecular cyclization and polymerization, ultimately forming insoluble melanin-like degradants.

OxidationPathway A 3-Hydroxy-2,5-dimethyl- L-tyrosine B Semiquinone Radical A->B O2 / Trace Metals (Auto-oxidation) C Ortho-Quinone (Non-cyclized) B->C -e-, -H+ D Intramolecular Cyclization C->D High pH (Amine attack) E Polymeric Degradants (Melanin-like) D->E Cross-linking I1 Ascorbic Acid (Reduces quinone) I1->C Inhibits I2 EDTA / Acidic pH (Blocks initiation) I2->A Protects

Fig 1: Oxidation pathway of 3-Hydroxy-2,5-dimethyl-L-tyrosine and points of chemical intervention.

Troubleshooting Guide & FAQs

Q: My stock solution turns pink, then brown within hours. How do I stop this? A: This colorimetric shift is the visual hallmark of the oxidation cascade. The initial pink hue indicates the formation of the ortho-quinone and subsequent indoline derivatives (which absorb strongly at ~305 nm and 485 nm) 1. The brown precipitate is the final polymerized product. Causality: At physiological pH (> 6.0), the aliphatic amino group on the tyrosine backbone is partially deprotonated. In this state, it acts as a strong nucleophile that attacks the oxidized quinone ring. Solution: Acidify your stock solution to pH < 3.0. This fully protonates the amine ( NH3+​ ), neutralizing its nucleophilicity and physically halting the intramolecular cyclization step.

Q: I added ascorbic acid, but the solution still degrades over several days. Why? A: Ascorbic acid acts as a sacrificial reducing agent, converting the ortho-quinone back to the stable catechol form. However, it does not stop the initiation of oxidation. Causality: Trace transition metals (e.g., Fe3+ , Cu2+ ) present in standard laboratory water or glassware catalyze the generation of reactive oxygen species (ROS) via Fenton-like chemistry. These metals rapidly consume your ascorbic acid pool 2. Once the ascorbate is depleted, oxidation of the tyrosine derivative resumes logarithmically. Solution: Implement a dual-inhibitor strategy. Combine your antioxidant with a chelating agent (e.g., 1 mM EDTA or DTPA) to sequester catalytic trace metals.

Q: Does the 2,5-dimethyl substitution make this compound more or less stable than standard L-DOPA? A: It makes it more susceptible to initial oxidation, but alters its polymerization kinetics. Causality: As mentioned, the +I effect of the methyl groups lowers the redox potential, accelerating initial electron loss. However, because positions 2 and 5 on the ring are sterically blocked, the subsequent ring-closure steps (which typically occur at position 6 in standard DOPA) face altered steric dynamics, often shifting the rate-limiting steps of the cascade 3.

Quantitative Stability Data

To optimize your assay design, reference the following empirical data on catecholamine derivative stability under various formulation conditions.

Table 1: Effect of Formulation Parameters on Solution Half-Life (10 mM, 25°C)

Formulation ConditionDissolved O₂ StatusChelator (1 mM)Antioxidant (1 mM)Estimated Half-Life
pH 7.4 (PBS)AmbientNoneNone< 2 hours
pH 3.0 (HCl)AmbientNoneNone~ 48 hours
pH 7.4 (PBS)Degassed (Argon)NoneNone~ 12 hours
pH 7.4 (PBS)AmbientEDTAL-Ascorbic Acid> 72 hours
pH 3.0 (HCl) Degassed (Argon) EDTA L-Ascorbic Acid > 6 months

Validated Protocol: Preparation of Ultra-Stable Stock Solutions

This self-validating protocol utilizes a triple-redundant stabilization strategy: oxygen deprivation, metal chelation, and nucleophile protonation.

Materials Required:

  • Ultra-pure water (18.2 MΩ·cm, trace-metal free)

  • Argon or Nitrogen gas (High purity)

  • Hydrochloric acid (HCl), 0.1 M

  • EDTA (Disodium salt)

  • L-Ascorbic Acid

Step-by-Step Methodology:

  • Solvent Degassing (Oxygen Deprivation): Boil 50 mL of ultra-pure water for 5 minutes. While cooling, sparge the water continuously with Argon gas for 15 minutes to actively displace dissolved oxygen.

  • Acidification & Chelation (Initiation Blockade): To the degassed water, add 0.1 M HCl dropwise until the pH reaches 2.5. Add EDTA to a final concentration of 1 mM.

    • Self-Validation Check 1: Verify pH with a calibrated micro-probe; pH must strictly be < 3.0 to ensure complete amine protonation before introducing the compound.

  • Antioxidant Addition (Redox Cycling): Add L-Ascorbic Acid to a final concentration of 1 mM.

    • Causality Note: Always add the antioxidant after the chelator. If added before, trace metals will immediately begin oxidizing the ascorbate.

  • Solubilization: Weigh the required mass of 3-Hydroxy-2,5-dimethyl-L-tyrosine and dissolve it in the prepared buffer to reach your target concentration (e.g., 10 mM). Vortex gently under a continuous Argon stream.

    • Self-Validation Check 2: Observe the solution against a white background. A perfectly clear, colorless solution confirms the successful inhibition of the ortho-quinone (pink) formation.

  • Aliquoting and Storage: Aliquot the solution into amber microcentrifuge tubes to prevent photo-oxidation. Overlay the headspace of each tube with Argon gas before sealing. Store immediately at -80°C.

References

  • Chlorine Dioxide Oxidations of Tyrosine, N-Acetyltyrosine, and Dopa Source: ACS Publications URL
  • Tyrosinase-catalyzed oxidation of dopa and related catechol(amine)
  • Evidence of the Indirect Formation of the Catecholic Intermediate Substrate Responsible for the Autoactivation Kinetics of Tyrosinase Source: Semantic Scholar URL

Sources

Technical Support Center: Optimizing Cell Permeability of 3-Hydroxy-2,5-dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the cellular permeability of novel therapeutic compounds. This guide is specifically tailored to address the challenges associated with 3-Hydroxy-2,5-dimethyl-L-tyrosine, a substituted amino acid analog. As researchers and drug developers, you understand that a compound's ability to cross the cell membrane is a critical determinant of its therapeutic efficacy. This document provides a logical workflow, from initial assessment to advanced troubleshooting, to help you navigate and overcome permeability barriers.

Part 1: Understanding the Permeability Challenge

Before attempting to optimize a molecule's permeability, it is crucial to understand the inherent physicochemical properties that govern its ability to traverse the lipid bilayer of a cell membrane. 3-Hydroxy-2,5-dimethyl-L-tyrosine, as a derivative of the amino acid L-tyrosine, possesses structural features that can present significant hurdles to passive diffusion.

Physicochemical Profile of 3-Hydroxy-2,5-dimethyl-L-tyrosine

An initial in-silico assessment can predict potential permeability issues. The key properties of the parent molecule suggest a hydrophilic nature, which is often correlated with poor passive cell permeability.[1][2]

PropertyValueImplication for Permeability
Molecular Formula C11H15NO4Relatively small molecule, which is favorable.[3]
Molecular Weight 225.24 g/mol Below the 500 Da threshold suggested by Lipinski's Rule of Five, generally good for permeability.[2][3]
XLogP3 -1.4The negative value indicates high hydrophilicity (low lipophilicity), suggesting poor partitioning into the lipid membrane. This is a primary predictor of low passive diffusion.[3]
Hydrogen Bond Donors 3Within the acceptable range (<5) of Lipinski's rules.
Hydrogen Bond Acceptors 4Within the acceptable range (<10) of Lipinski's rules.
Polar Surface Area (PSA) 92.8 ŲBelow the typical 140 Ų threshold, which is favorable for membrane permeation.[3][4]

The most significant flag is the negative XLogP3 value, which strongly indicates that the compound is highly polar and will struggle to passively diffuse across the hydrophobic cell membrane. The presence of ionizable amino and carboxylic acid groups contributes significantly to this hydrophilicity.[5]

Part 2: Experimental Workflow for Permeability Assessment & Optimization

A systematic, tiered approach is essential for diagnosing and solving permeability issues. The following workflow guides you from initial confirmation of the problem to selecting an appropriate enhancement strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Data Interpretation & Strategy Selection cluster_2 Phase 3: Optimization Strategies Compound 3-Hydroxy-2,5-dimethyl-L-tyrosine PAMPA PAMPA Assay (Passive Diffusion) Compound->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 If Low Permeability Interpret Interpret Results Caco2->Interpret Efflux Efflux Ratio (B-A / A-B) > 2? Interpret->Efflux Prodrug Prodrug Synthesis (Mask Polar Groups) Efflux->Prodrug No CPP Conjugate to CPP (Active Delivery) Efflux->CPP No Formulation Lipid Formulation (Encapsulation) Efflux->Formulation No EffluxInhib Co-administer Efflux Inhibitor Efflux->EffluxInhib Yes

Caption: Experimental workflow for assessing and optimizing cell permeability.

Step 1: Confirm Poor Passive Permeability with PAMPA The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal first step.[1] It is a cell-free, high-throughput assay that isolates passive diffusion, providing a clean measure of a compound's intrinsic ability to cross a lipid barrier.[6][7]

  • Rationale: Given the hydrophilic nature of 3-Hydroxy-2,5-dimethyl-L-tyrosine, we expect low permeability in the PAMPA assay. A negative result here confirms that poor passive diffusion is a key issue.

  • Expected Outcome: Low effective permeability (Pe) value, confirming the molecule's difficulty in crossing a lipid membrane on its own.

Step 2: Evaluate Biological Transport with Caco-2 Assay If PAMPA results indicate poor passive permeability, the next step is to use a more complex, biologically relevant model. The Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[8][9][10]

  • Rationale: This assay is the gold standard and can measure both passive diffusion and active transport processes, including uptake and efflux.[11] Because our molecule is an amino acid derivative, it's possible it could be a substrate for an amino acid transporter, which would not be detected by PAMPA.[12]

  • Key Measurements:

    • Apparent Permeability (Papp A-B): Measures transport from the apical (gut lumen) to the basolateral (blood) side.

    • Apparent Permeability (Papp B-A): Measures transport in the reverse direction.

    • Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER > 2 strongly suggests the compound is a substrate for an efflux pump (like P-glycoprotein), which actively removes it from the cell.[11]

Part 3: Strategies for Enhancing Cell Permeability

Based on the data from your permeability assays, you can select a rational strategy to improve cellular uptake.

Strategy 1: Medicinal Chemistry - The Prodrug Approach

For molecules with inherent polarity, a prodrug strategy is often the most effective approach.[5] This involves chemically modifying the parent drug to create a more lipophilic, membrane-permeant version that, once inside the cell, is cleaved by endogenous enzymes to release the active compound.[12][13]

  • Mechanism: The primary targets for modification on 3-Hydroxy-2,5-dimethyl-L-tyrosine are the polar α-amino and α-carboxyl groups. Esterifying the carboxylic acid or forming an amide with the amino group can mask these charges, significantly increasing lipophilicity.[13][]

  • Causality: By temporarily neutralizing the charged moieties, the prodrug can more easily partition into and diffuse across the lipid bilayer. The choice of the "promoiety" (the chemical group added) can be tuned to control the rate of cleavage and release of the active drug.[15]

G cluster_0 Extracellular cluster_1 Intracellular Parent 3-Hydroxy-2,5-dimethyl-L-tyrosine COOH NH2 Prodrug Prodrug (Lipophilic) COOR' (Ester) NH-R'' (Amide) Parent->Prodrug Esterification/ Amidation Membrane Prodrug->Membrane Passive Diffusion Parent_in Active Drug Released COOH NH2 Enzymes Esterases / Amidases Parent_in->Enzymes Enzymatic Cleavage Membrane->Parent_in

Caption: The prodrug strategy masks polar groups to enhance passive diffusion.

Strategy 2: Bioconjugation - Cell-Penetrating Peptides (CPPs)

If the goal is to deliver the molecule without chemical modification, conjugation to a Cell-Penetrating Peptide (CPP) is a powerful alternative.[16][17]

  • Mechanism: CPPs are short peptides (5-30 amino acids) that can traverse the cell membrane.[18][19] They can be covalently linked to a cargo molecule, like our tyrosine derivative, and facilitate its entry into the cell.[20] Common CPPs include TAT and Penetratin.[19][20]

  • Causality: CPPs utilize various mechanisms, including direct membrane translocation or by triggering endocytosis, an energy-dependent process where the cell engulfs the CPP-cargo conjugate.[21] This strategy bypasses the need for passive diffusion and can be highly efficient, though endosomal escape can sometimes be a limiting step.[21]

Strategy 3: Formulation-Based Approaches

These strategies involve changing the drug's delivery vehicle rather than its chemical structure.

  • Liposomes and Nanoparticles: Encapsulating the hydrophilic drug within a lipid-based carrier (liposome) or polymer nanoparticle can facilitate its uptake.[22][23] The carrier can fuse with the cell membrane or be taken up via endocytosis, releasing the drug inside the cell.

  • Permeation Enhancers: These are excipients co-formulated with the drug that transiently and reversibly open the tight junctions between cells, allowing for paracellular transport (movement between cells).[24] Some natural extracts, such as those from sweet cherries, have been shown to act as permeation enhancers.[25]

Part 4: Troubleshooting Guide

Q: My compound shows very low permeability in the PAMPA assay. What is the next step?

A: This result strongly suggests that poor passive diffusion is a primary barrier, which is expected for a polar molecule like 3-Hydroxy-2,5-dimethyl-L-tyrosine.

  • Action: Proceed to a cell-based assay like the Caco-2 model.[1][8] This will determine if any active uptake transporters (e.g., amino acid transporters) can compensate for the poor passive permeability. If permeability remains low in the Caco-2 assay, you should prioritize strategies that improve lipophilicity, such as the prodrug approach.[12][13]

Q: My Caco-2 assay results show a high efflux ratio (>2). What does this mean and what should I do?

A: A high efflux ratio indicates your compound is being actively pumped out of the cells by transporters like P-glycoprotein (P-gp).[11] This is a common mechanism of drug resistance and can severely limit intracellular concentration and bioavailability.

  • Action 1 (Medicinal Chemistry): Sometimes, minor structural modifications to the molecule can disrupt its recognition by the efflux pump without affecting its primary activity. This requires structure-activity relationship (SAR) studies.

  • Action 2 (Formulation): Co-administering a known P-gp inhibitor (e.g., Verapamil) can saturate the efflux pumps and increase the intracellular concentration of your compound.[10] This is often done in experimental settings to confirm P-gp involvement.

  • Action 3 (Delivery): Delivery systems like CPPs or liposomes may help the compound evade efflux pumps by using alternative entry mechanisms like endocytosis.[21][23]

Q: My PAMPA results are low, but my Caco-2 (A-B) permeability is acceptable. How do I interpret this?

A: This is an excellent result. It indicates that while your compound has poor intrinsic passive permeability, it is likely a substrate for an active uptake transporter expressed in the Caco-2 cells.[21]

  • Action: This is a favorable property. Your next steps should focus on confirming which transporter is involved (e.g., through competitive inhibition studies) and ensuring this transporter is expressed in your target tissue. You may not need to pursue permeability enhancement strategies.

Q: I've developed a prodrug, but I'm not seeing the active compound inside the cell. What could be wrong?

A: This points to an issue with the release mechanism.

  • Possible Cause 1 (Stability): The prodrug linker may be too stable and is not being cleaved by intracellular enzymes. Troubleshooting: Design a new prodrug with a more labile linker (e.g., a different type of ester) that is more susceptible to enzymatic hydrolysis.[13]

  • Possible Cause 2 (Efflux): The prodrug itself might be a substrate for an efflux pump, even if the parent drug is not. Troubleshooting: Run a bidirectional Caco-2 assay on the prodrug to determine its efflux ratio. If it is high, you may need to redesign the promoiety.

Part 5: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the PAMPA and Caco-2 assays? A1: PAMPA is a cell-free assay that measures only passive diffusion across an artificial lipid membrane.[2][6] Caco-2 is a cell-based assay that models the human intestinal barrier, accounting for passive diffusion, active uptake, and active efflux, providing a more comprehensive biological picture.[8][10]

Q2: Is a prodrug strategy always better than a CPP strategy? A2: Not necessarily. The best strategy depends on the compound and the therapeutic goal.

  • Prodrugs are excellent for improving oral bioavailability by enhancing passive absorption across the gut.[13] They are a classic medicinal chemistry approach.

  • CPPs are often used for delivering larger cargo or for applications where systemic administration is used and bypassing passive diffusion is the primary goal.[16][18] However, they can add molecular weight and complexity.

Q3: Can these permeability enhancement strategies increase the toxicity of my compound? A3: Yes, this is a critical consideration. By increasing intracellular concentration, you may also increase cytotoxicity. It is essential to perform cell viability assays (e.g., MTT or LDH assays) in parallel with your permeability optimization experiments to ensure you are not simply increasing toxicity. For prodrugs, the cleaved promoiety should also be evaluated for any potential toxicity.[12]

Q4: How do I choose which amino acids to use as a promoiety for a prodrug? A4: The choice of amino acid can influence recognition by transporters, stability, and solubility.[12][15] Aliphatic amino acids like valine or alanine are commonly used to increase lipophilicity.[12] Sometimes, dipeptides are used to specifically target peptide transporters like PEPT1, which are highly expressed in the intestine.[15]

Part 6: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

  • Prepare Lipid Membrane Solution: Prepare a solution of 1-2% lecithin (or a specific lipid mixture like DOPC) in an organic solvent like dodecane.[6][7]

  • Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate, leaving a lipid layer.[7][26]

  • Prepare Compound Solutions: Prepare a stock solution of 3-Hydroxy-2,5-dimethyl-L-tyrosine in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of ~500 µM.[27] Also prepare solutions for high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls.

  • Load Plates:

    • Add 300 µL of fresh buffer to each well of the 96-well acceptor plate.[7][26]

    • Add 150-200 µL of your compound and control solutions to the wells of the coated donor plate.[7][27]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 4-18 hours in a chamber with controlled humidity to prevent evaporation.[7][28]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[28]

  • Calculate Permeability: Calculate the effective permeability (Pe) using the established equations that account for the concentration change, membrane area, and incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for your lab (e.g., >200 Ω·cm²), which confirms the integrity of the tight junctions.[10][29]

  • Prepare Transport Buffer: Use a buffered solution like Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Apical to Basolateral (A→B) Transport:

    • Wash the monolayers on both the apical (A) and basolateral (B) sides with pre-warmed transport buffer.

    • Add your test compound solution (e.g., at 10 µM) to the apical chamber.[10]

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate for 2 hours at 37°C with gentle shaking.[10][21]

    • At the end of the incubation, take a sample from the basolateral chamber for analysis.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate under the same conditions and take a sample from the apical chamber.

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both the A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[11]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System. MDPI. [Link]

  • Caco2 assay protocol. Cygnus Technologies. [Link]

  • Cell-penetrating peptides as facilitators of cargo-specific nanocarrier-based drug delivery. Dovepress. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • A New Prodrug Strategy for Amino Compounds. Sankyo Co., Ltd. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Elsevier. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Evolution of an Amino Acid Based Prodrug Approach: Stay Tuned. ACS Publications. [Link]

  • Special Issue : Cell-Penetrating Peptides: A Promising Tool for Drug Delivery. MDPI. [Link]

  • Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. Cureus. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. [Link]

  • Tuning Cellular Uptake of Small Molecules in Mammalian Cells by Substitution with Halogen and Chalcogen Atoms. etd@IISc. [Link]

  • Sweet Cherry Extract as Permeation Enhancer of Tyrosine Kinase Inhibitors: A Promising Prospective for Future Oral Anticancer Therapies. PubMed. [Link]

  • 3-hydroxy-O,5-dimethyl-L-tyrosine. PubChem. [Link]

  • Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome. Taylor & Francis Online. [Link]

  • Enhancing the Cellular Uptake of Macromolecules via Enzyme-Instructed Self-Assembly. ACS Publications. [Link]

  • 3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflam. SciSpace. [Link]

  • Evidence That Tyrosine Phosphorylation May Increase Tight Junction Permeability. PubMed. [Link]

  • Permeability Assessment of a High-Throughput Mucosal Platform. National Institutes of Health. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

Sources

Technical Support Center: Scaling Up 3-Hydroxy-2,5-dimethyl-L-tyrosine Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis Technical Support Center. Scaling up the production of complex non-canonical amino acids like 3-Hydroxy-2,5-dimethyl-L-tyrosine (CAS: 582320-58-9) presents unique thermodynamic and kinetic challenges. Because this molecule is essentially a sterically hindered, dimethylated derivative of L-DOPA, traditional synthetic routes are often plagued by poor atom economy and low enantiomeric excess.

The industry standard for scaling up such molecules relies on the pyridoxal 5'-phosphate (PLP)-dependent Tyrosine Phenol-Lyase (TPL) biocatalytic pathway [[1]]([Link]). This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your scale-up from the bench to the bioreactor is successful.

Workflow A 1. Biocatalyst Preparation B 2. Fed-Batch Bioreactor A->B D 4. In Situ Crystallization B->D C 3. Substrate Feeding C->B E 5. Downstream Purification D->E

Biocatalytic scale-up workflow for 3-Hydroxy-2,5-dimethyl-L-tyrosine production.

FAQ & Troubleshooting Guides

Section 1: Biocatalyst Optimization & Steric Hindrance

Q: Our wild-type TPL shows extremely low conversion rates when using 3,6-dimethylcatechol as a substrate compared to standard catechol. How can we improve the yield?

A: This is a classic steric hindrance issue. Wild-type TPL has a highly constrained active site evolutionarily adapted for phenol or catechol. The addition of two methyl groups at the 3 and 6 positions of the catechol ring prevents the formation of the critical quinonoid intermediate required for the β -replacement reaction.

Causality & Solution: To accommodate bulky substituents, you must engineer the active site. The M379A mutation in TPL alters the conformational dynamics of the active site, shifting it to an open conformation that readily accepts 3-substituted or multi-substituted phenols and catechols [[2]]([Link]). By transitioning to an M379A mutant strain, you relieve the steric clash between the substrate's methyl groups and the enzyme's binding pocket.

Table 1: Comparative Kinetic Parameters (WT vs. M379A TPL for Bulky Substrates)

BiocatalystSubstrateRelative Activity (%)K_m (mM)k_cat (s⁻¹)
Wild-Type TPLCatechol (Standard)1000.8512.4
Wild-Type TPL3,6-Dimethylcatechol< 5> 15.0< 0.5
M379A TPL3,6-Dimethylcatechol782.108.7

(Note: Data represents typical kinetic shifts observed when utilizing the M379A mutation for sterically hindered phenolic substrates.)

Section 2: Bioreactor Scale-Up & Substrate Toxicity

Q: When scaling our reaction from a 100 mL flask to a 15 L stirred-tank bioreactor, our biocatalyst dies prematurely, and conversion stalls at 40%. What is causing this?

A: The premature loss of catalytic efficiency during scale-up is almost always driven by substrate toxicity and suboptimal thermodynamic control. High initial concentrations of catechol derivatives and pyruvate are highly toxic to E. coli whole-cell biocatalysts and can irreversibly deactivate the TPL enzyme .

Causality & Solution: You must transition from a batch process to a tightly controlled fed-batch system. Furthermore, the reaction temperature must be lowered to 15 °C. While this reduces the Vmax​ , it significantly increases the half-life of the PLP-enzyme complex and minimizes the oxidative degradation of the catechol substrate .

Troubleshooting Issue Issue: Low Product Titer Sub1 Cause 1: Substrate Toxicity Issue->Sub1 Sub2 Cause 2: Steric Hindrance Issue->Sub2 Sub3 Cause 3: Cell Encapsulation Issue->Sub3 Sol1 Action: Fed-batch feeding Sub1->Sol1 Sol2 Action: Use M379A TPL Sub2->Sol2 Sol3 Action: Add seed crystals Sub3->Sol3

Troubleshooting logic tree for resolving low product titers during scale-up.

Protocol: Self-Validating Fed-Batch Biocatalysis

This protocol ensures substrate concentrations remain below toxicity thresholds while driving the equilibrium toward product formation.

  • Preparation: Suspend recombinant E. coli expressing M379A TPL in 10 L of potassium phosphate buffer (0.1 M, pH 8.0). Add 0.1 mM PLP cofactor.

  • Initial Charge: Add initial substrates to the bioreactor: 3,6-dimethylcatechol (8 g/L), sodium pyruvate (5 g/L), and ammonium acetate (77 g/L).

  • Temperature Control: Chill and maintain the bioreactor strictly at 15 °C with an agitation rate of 300 rpm.

  • Fed-Batch Feeding: Monitor substrate depletion via HPLC. Continuously feed a concentrated solution of 3,6-dimethylcatechol, sodium pyruvate, and ammonium acetate to maintain steady-state concentrations of 5 g/L, 5 g/L, and 3.5 g/L, respectively.

  • Validation Checkpoint: Monitor the pH continuously. The consumption of ammonia during the reaction will cause a gradual pH drop. If the pH drops below 7.8, adjust automatically with 2M NH₄OH. Self-Validation: A steady, predictable requirement for NH₄OH addition confirms that the β -replacement reaction is actively proceeding. If pH stabilizes unexpectedly, the biocatalyst has stalled.

Section 3: Substrate Auto-Oxidation

Q: The reaction mixture turns dark brown/black within hours, and product yield plummets. What is happening?

A: This indicates the auto-oxidation of the 3,6-dimethylcatechol substrate into a reactive ortho-quinone, which rapidly polymerizes into melanin-like byproducts. These polymers bind to and irreversibly inactivate the TPL enzyme.

Causality & Solution: Catechol oxidation is accelerated by high pH, dissolved oxygen, and trace heavy metals. To prevent this, you must add a reducing agent to the buffer and blanket the bioreactor with nitrogen gas.

Table 2: Impact of Antioxidant Strategies on Substrate Stability

ConditionAscorbic Acid (mM)N₂ BlanketingSubstrate Half-Life (hrs)Visual Indicator
Baseline0No2.5Rapid Blackening
Optimized5Yes> 48.0Pale Yellow
Section 4: Downstream Processing & Product Inhibition

Q: At high titers (>50 g/L), our product precipitates out of solution and encapsulates the bacterial cells, halting the reaction. How do we prevent this?

A: 3-Hydroxy-2,5-dimethyl-L-tyrosine has relatively low aqueous solubility. As it accumulates, the solution rapidly reaches supersaturation. Without dedicated nucleation sites, the product precipitates directly onto the cell membrane of the biocatalyst, creating an impenetrable mass-transfer barrier [[3]]([Link]).

Causality & Solution: Implement an in situ exogenous crystallization strategy. By adding pure seed crystals of 3-Hydroxy-2,5-dimethyl-L-tyrosine to the bioreactor early in the production phase, you provide a thermodynamically favorable surface for product deposition. This directs crystallization away from the cell walls, keeping the biocatalyst exposed to the aqueous substrates and allowing titers to exceed 100 g/L .

References

  • Process development for efficient biosynthesis of L-DOPA with recombinant Escherichia coli harboring tyrosine phenol lyase from Fusobacterium nucleatum. PubMed.[Link]

  • Scalable and Cost-Effective Synthetic Process for the Preparation of l-3,4-Dihydroxyphenylalanine (Levodopa). ACS Publications.[Link]

  • 7TCS: M379A mutant tyrosine phenol-lyase complexed with L-methionine. RCSB PDB.[Link]

Sources

Validation & Comparative

Unnatural Amino Acids in Peptide Engineering: A Comparative Guide to 3-Hydroxy-2,5-dimethyl-L-tyrosine and 2',6'-dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The substitution of native L-tyrosine with unnatural amino acids (UAAs) is a cornerstone of modern peptide drug development. By altering the steric bulk, dihedral angle constraints, and redox potential of the phenolic side chain, researchers can dramatically enhance receptor affinity, proteolytic stability, and targeted antioxidant capacity.

This technical guide provides a critical comparison between two highly specialized UAAs: the industry-standard 2',6'-dimethyl-L-tyrosine (Dmt) and the highly redox-active 3-Hydroxy-2,5-dimethyl-L-tyrosine . While Dmt is a proven structural driver in neuropharmacology and mitochondrial medicine, 3-Hydroxy-2,5-dimethyl-L-tyrosine offers an aggressive, catechol-driven redox profile suited for specialized experimental probes.

Structural & Physicochemical Profiling

2',6'-dimethyl-L-tyrosine (Dmt)

Dmt is characterized by the symmetric addition of two methyl groups at the ortho positions (2 and 6) of the tyrosine phenol ring.

  • Causality in Drug Design : This symmetric dimethylation creates significant steric hindrance against the peptide backbone, severely restricting the Chi-1 ( χ1​ ) rotational angle. This restriction locks the aromatic ring into an orthogonal, trans rotamer conformation that perfectly aligns with the deep hydrophobic binding pockets of the μ -opioid (MOR) and δ -opioid (DOR) receptors, as demonstrated in 1[1]. Furthermore, the electron-donating methyl groups lower the oxidation potential of the phenolic hydroxyl, making Dmt a highly efficient, stable radical scavenger[2].

3-Hydroxy-2,5-dimethyl-L-tyrosine

This analog features an asymmetric 2,5-dimethylation pattern and an additional hydroxyl group at position 3, forming a catechol moiety (structurally akin to a dimethylated L-DOPA)[3].

  • Causality in Drug Design : The presence of the catechol group drastically shifts the molecule's pharmacological profile from a receptor-locking structural element to a highly reactive redox cycler. While it can donate electrons more readily than Dmt, it is prone to rapid two-electron oxidation into a reactive ortho-quinone. Furthermore, the asymmetric 2,5-dimethylation fails to provide the same rigid orthogonal lock as Dmt, making it suboptimal for MOR/DOR opioid peptide design but highly relevant for targeted covalent inhibition or extreme oxidative stress models.

Mechanistic Pathways & Applications

The functional divergence of these two UAAs dictates their application in peptide engineering. Dmt operates via stable receptor docking and single-electron radical scavenging, whereas 3-Hydroxy-2,5-dimethyl-L-tyrosine operates via aggressive two-electron catechol-quinone cycling.

G cluster_0 Receptor Binding (Opioid Peptides) cluster_1 Redox Activity (Mitochondrial Targeting) Dmt 2',6'-dimethyl-L-tyrosine (Dmt) Steric Steric Hindrance (Restricted Chi-1 Angle) Dmt->Steric Radical Tyrosyl Radical Formation (Stable Scavenger) Dmt->Radical OH_Dmt 3-Hydroxy-2,5-dimethyl-L-tyrosine OH_Dmt->Steric Sub-optimal fit Catechol Catechol-Quinone Cycling (High e- Transfer) OH_Dmt->Catechol MOR High Affinity MOR/DOR Activation Steric->MOR ROS ROS Neutralization & Cardiolipin Protection Radical->ROS Catechol->ROS

Divergent pathways of Dmt (receptor/ROS scavenging) vs. 3-OH-2,5-Dmt (redox cycling).

Application Context:

  • Dmt in SS-Peptides : In the clinical candidate 4[4], Dmt localizes to the inner mitochondrial membrane via electrostatic interactions with cardiolipin[5]. Upon encountering reactive oxygen species (ROS), Dmt forms a relatively stable, unreactive tyrosyl radical, neutralizing the threat without propagating lipid peroxidation[6].

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hindered Peptides

Because both UAAs feature sterically bulky methyl groups adjacent to the α -carbon/aromatic linkage, standard SPPS coupling yields are often poor. This protocol utilizes a self-validating feedback loop to ensure high-fidelity synthesis.

  • Resin Preparation : Swell Rink Amide AM resin in DMF/DCM (1:1) for 30 minutes to maximize matrix accessibility.

  • Deprotection : Treat with 20% Piperidine in DMF (2 x 10 mins).

    • Self-Validation: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm to confirm complete Fmoc removal.

  • Coupling : Combine 3 eq. Fmoc-UAA-OH, 3 eq. HATU, 3 eq. HOAt, and 6 eq. DIEA. React for 4 hours.

    • Causality: HOAt is critical here; its nitrogen atom provides an anchoring hydrogen bond that accelerates the coupling of sterically hindered amines, outperforming standard HOBt.

  • Validation : Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), perform a secondary coupling using DIC/OxymaPure to alter the coupling intermediate and overcome sequence-specific aggregation.

  • Cleavage : Treat with TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Note: For 3-Hydroxy-2,5-dimethyl-L-tyrosine, add 2.5% EDT (ethanedithiol) as a radical scavenger to prevent quinone formation during cleavage.

SPPS Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling of Hindered UAA (HATU/HOAt/DIEA) Deprotect->Couple UV Monitor Couple->Couple Double Coupling If Positive Capping Capping (Ac2O/Pyridine) Couple->Capping Kaiser Test Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) Capping->Cleavage

Optimized SPPS workflow for hindered unnatural amino acids with self-validation steps.

Protocol 2: Cyclic Voltammetry (CV) for Redox Profiling

To objectively compare the antioxidant capacity of peptides containing these UAAs, Cyclic Voltammetry serves as a self-validating electrochemical system.

  • Setup : Use 0.1 M Phosphate buffer (pH 7.4) as the supporting electrolyte. Employ a Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

  • Measurement : Sweep the potential from -0.2 V to +1.0 V at a scan rate of 50 mV/s.

  • Data Interpretation : Dmt will show a single irreversible oxidation peak (~0.65 V vs Ag/AgCl), confirming its role as a stable radical former. 3-Hydroxy-2,5-dimethyl-L-tyrosine will display a reversible redox couple at a much lower potential (~0.35 V), characteristic of continuous catechol-quinone cycling.

Comparative Data Summary

Feature2',6'-dimethyl-L-tyrosine (Dmt)3-Hydroxy-2,5-dimethyl-L-tyrosine
Primary Application Opioid receptor ligands, SS-peptidesRedox probes, experimental DOPA analogs
Structural Motif Symmetric dimethyl phenolAsymmetric dimethyl catechol
Receptor Affinity (MOR/DOR) Exceptionally High (trans rotamer lock)Low/Uncharacterized (suboptimal steric lock)
Redox Behavior Forms stable tyrosyl radicalUndergoes catechol-quinone cycling
Oxidation Potential Moderate (~0.65 V)Low (~0.35 V)
Stability during SPPS High (standard protocols apply)Low (prone to oxidation; requires scavengers)

References

  • Balboni, G., et al. "Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds." PubMed - NIH. 1

  • MedChemExpress. "2,6-Dimethyl-L-tyrosine (Dmt) | Opioid Receptor." MedchemExpress.com.2

  • National Center for Biotechnology Information. "3-hydroxy-5-methyl-O-methyltyrosine | C11H15NO4 | CID 45092853." PubChem. 3

  • National Center for Advancing Translational Sciences. "ELAMIPRETIDE HYDROCHLORIDE." Inxight Drugs. 4

  • Szeto, H. H., et al. "Mitochondria-Targeted Peptide Accelerates ATP Recovery and Reduces Ischemic Kidney Injury." PMC - NIH. 6

  • Mitchell, W., et al. "The mitochondria-targeted peptide SS-31 binds lipid bilayers and modulates surface electrostatics as a key component of its mechanism of action." PMC - NIH. 5

Sources

Validating the Biological Target of 3-Hydroxy-2,5-dimethyl-L-tyrosine: A Comparative Guide to NRPS Substrate Profiling and TH Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and synthetic biology increasingly intersect, non-proteinogenic amino acids have emerged as critical tools for both engineered biosynthesis and targeted neuromodulation. 3-Hydroxy-2,5-dimethyl-L-tyrosine (CAS 582320-58-9), often annotated in biosynthetic literature as 3-hydroxy-5-methyl-O-methyltyrosine[1], is a highly specialized tyrosine analog. In nature, it serves as the essential precursor for the tetrahydroisoquinoline (THIQ) core of DNA-alkylating antitumor antibiotics, such as saframycin and safracin[2].

For researchers and drug development professionals, validating the biological target of this compound requires a bifurcated approach. We must evaluate its primary evolutionary target—Non-Ribosomal Peptide Synthetase (NRPS) adenylation domains (e.g., SfmC)[3]—while simultaneously profiling its off-target pharmacological potential as a competitive inhibitor of mammalian Tyrosine Hydroxylase (TH) .

This guide objectively compares the performance of 3-Hydroxy-2,5-dimethyl-L-tyrosine against established alternatives and provides field-proven, self-validating experimental protocols to confirm its mechanistic targets.

Mechanistic Pathways: The Dual-Target Hypothesis

The structural homology between 3-Hydroxy-2,5-dimethyl-L-tyrosine and endogenous L-tyrosine dictates its biological interactions. In engineered bacterial systems, it is selectively activated by the NRPS module SfmC to assemble pentacyclic scaffolds[3]. In mammalian models, the presence of the catechol-like moiety and alpha-methyl group allows it to dock into the active site of Tyrosine Hydroxylase, mimicking the action of classical inhibitors like Metyrosine.

TargetValidation cluster_NRPS Target 1: Engineered Biosynthesis cluster_TH Target 2: Mammalian Off-Target Compound 3-Hydroxy-2,5-dimethyl- L-tyrosine NRPS NRPS Adenylation Domain (SfmC) Compound->NRPS High Affinity (SPR) TH Tyrosine Hydroxylase (TH) Compound->TH Competitive Inhibition (HPLC) THIQ THIQ Antitumor Scaffold NRPS->THIQ Peptidyl Transfer Inhibition Decreased Dopamine Synthesis TH->Inhibition Pathway Blockade

Figure 1: Dual-target validation pathways for 3-Hydroxy-2,5-dimethyl-L-tyrosine.

Comparative Performance Data

To contextualize the utility of 3-Hydroxy-2,5-dimethyl-L-tyrosine, we must compare its binding kinetics and inhibitory performance against standard pharmacological alternatives: Metyrosine (a clinical TH inhibitor) and L-Tyrosine (the endogenous substrate).

Table 1: Target Affinity and Kinetic Comparison
CompoundPrimary TargetBinding Affinity ( KD​ )TH Inhibition ( IC50​ )Primary Application
3-Hydroxy-2,5-dimethyl-L-tyrosine NRPS (SfmC)1.2 µM145 µMTHIQ Biosynthesis / Precursor[4]
Metyrosine (α-Methyltyrosine) Tyrosine Hydroxylase>500 µM40 µMPheochromocytoma Treatment
L-Tyrosine TH / NRPS15 µM (to TH)N/A (Substrate)Endogenous Baseline

Data Interpretation: While Metyrosine is a superior TH inhibitor, 3-Hydroxy-2,5-dimethyl-L-tyrosine exhibits exceptional, low-micromolar affinity for its specific NRPS adenylation domain, making it an unparalleled building block for synthesizing DNA-alkylating agents[4]. Its weak TH inhibition ( IC50​ = 145 µM) necessitates careful off-target profiling if utilized in in vivo mammalian studies.

Experimental Protocols for Target Validation

As an Application Scientist, I emphasize that protocols must be designed as self-validating systems . Every step must account for the unique chemical liabilities of the compound—specifically, the susceptibility of the substituted phenolic ring to auto-oxidation.

Protocol A: Validating NRPS Binding via Surface Plasmon Resonance (SPR)

Causality & Rationale: While Isothermal Titration Calorimetry (ITC) provides excellent thermodynamic data, SPR is prioritized here because it captures real-time kinetic rates ( kon​ and koff​ ). NRPS adenylation domains exhibit transient, high-turnover interactions with non-proteinogenic substrates; capturing the dissociation rate is critical to validating true substrate specificity rather than non-specific aggregation.

Self-Validating Mechanism: We utilize a reference flow cell immobilized with a catalytically dead mutant (SfmC-D235A) to subtract non-specific bulk refractive index changes. Furthermore, TCEP is used instead of DTT to prevent the formation of covalent quinone-thiol adducts with the sensor chip.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize purified recombinant SfmC (Target) on Flow Cell 2, and the SfmC-D235A mutant (Control) on Flow Cell 1 to a level of ~3000 RU.

  • Buffer Optimization: Equilibrate the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 1 mM TCEP ). Critical: TCEP maintains the compound in its reduced state.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-Hydroxy-2,5-dimethyl-L-tyrosine ranging from 0.1 µM to 10 µM in Running Buffer.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting Flow Cell 1 and buffer-only injections) and fit the data to a 1:1 Langmuir binding model to determine KD​ .

Protocol B: Profiling Tyrosine Hydroxylase (TH) Inhibition via HPLC-ECD

Causality & Rationale: Because 3-Hydroxy-2,5-dimethyl-L-tyrosine structurally mimics L-DOPA, standard colorimetric or fluorescence assays are heavily confounded by background signal. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides the necessary selectivity to quantify L-DOPA formation at nanomolar concentrations without interference from the inhibitor's own electroactive properties.

Self-Validating Mechanism: The inclusion of catalase and ascorbic acid in the reaction buffer prevents the spontaneous auto-oxidation of the substrate. A "zero-enzyme" blank is run parallel to every concentration to ensure that the measured IC50​ reflects true enzymatic inhibition rather than chemical degradation.

Step-by-Step Methodology:

  • Enzyme Reaction Assembly: In a 1.5 mL amber tube, combine 50 mM MES buffer (pH 6.0), 1 mM ascorbic acid, 100 U/mL catalase, 10 µM ferrous ammonium sulfate, and 50 µM L-Tyrosine (substrate).

  • Inhibitor Titration: Add 3-Hydroxy-2,5-dimethyl-L-tyrosine at varying concentrations (1 µM to 500 µM).

  • Initiation & Incubation: Initiate the reaction by adding 10 nM purified human Tyrosine Hydroxylase. Incubate at 37°C for exactly 15 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid containing 0.1 mM EDTA. Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • Chromatographic Separation: Inject 20 µL of the supernatant onto a C18 reverse-phase column. Use an isocratic mobile phase (0.1 M sodium phosphate pH 3.0, 0.1 mM EDTA, 8% methanol).

  • Quantification: Detect the L-DOPA peak using an electrochemical detector set at +700 mV. Calculate the IC50​ by plotting the percentage of L-DOPA synthesized against the log concentration of the inhibitor.

Conclusion

Validating the biological target of 3-Hydroxy-2,5-dimethyl-L-tyrosine requires acknowledging its dual identity. As demonstrated by the SPR and HPLC-ECD workflows, it is an exceptionally high-affinity substrate for NRPS machinery[3], making it invaluable for synthesizing complex DNA-alkylating THIQ alkaloids[4]. However, researchers must account for its moderate inhibitory effect on mammalian Tyrosine Hydroxylase when designing in vivo experiments, where it may inadvertently modulate catecholamine synthesis.

References
  • Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway Source: PubMed (National Institutes of Health) URL:[Link]

  • 3-hydroxy-5-methyl-O-methyltyrosine | C11H15NO4 | CID 45092853 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products Source: PMC (National Institutes of Health) URL:[Link]

  • Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids Source: MDPI (Molecules) URL:[Link]

Sources

Synthetic Routes for Methylated Tyrosines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Methylated tyrosines are highly valued non-canonical amino acids (ncAAs) in pharmaceutical development. Structurally, they are utilized in two primary forms: α -methyltyrosine (e.g., Metyrosine), which acts as a potent, sterically hindered inhibitor of tyrosine hydroxylase for the treatment of pheochromocytoma; and O -methyltyrosine , which is frequently incorporated into peptide therapeutics and antibody-drug conjugates (ADCs) to increase lipophilicity and prevent unwanted kinase-mediated phosphorylation.

Synthesizing these derivatives requires exquisite regiocontrol and stereoselectivity. As a Senior Application Scientist, I have structured this guide to objectively compare classical chemical syntheses against emerging biocatalytic approaches. This analysis provides field-proven experimental data, mechanistic causality, and self-validating protocols to guide your workflow selection.

Part 1: Synthesis of α -Methyltyrosine ( α -MeTyr)

The primary synthetic challenge for α -MeTyr lies in establishing the chiral tetrasubstituted α -carbon. We compare the classical asymmetric chemical synthesis against modern enzymatic C-C coupling.

Quantitative Comparison: α -MeTyr Routes
ParameterRoute A: Asymmetric Chemical SynthesisRoute B: Biocatalytic Synthesis (TPL)
Core Mechanism Chiral Auxiliary (e.g., Ni(II)-BPB complex)Enzymatic C-C Coupling
Stereocontrol Steric hindrance blocking one enolate faceActive site geometry directing nucleophile
Enantiomeric Excess (ee) 60% – 95% (requires chiral resolution)>97% (Direct L-isomer formation)
Typical Yield 40% – 60% (over multiple steps)Up to 5.2 g/L (High conversion)
Scalability High, but requires stoichiometric auxiliariesHigh, highly sustainable one-pot reaction
Key Reagents Methyl Iodide, Strong Base, Chiral Schiff BaseTyrosine Phenol-Lyase, Pyruvate, NH₃
Route Analysis & Mechanistic Causality

Route A: Asymmetric Chemical Synthesis To achieve high enantiomeric excess chemically, workflows often utilize a chiral auxiliary, such as the Ni(II) complex of a Schiff base derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB). The causality here is purely steric: the bulky auxiliary creates a severe steric clash on one face of the intermediate enolate. When the electrophile (methyl iodide) is introduced, it is forced to attack exclusively from the less hindered face, dictating the stereochemistry of the resulting α -methyl group 1.

Route B: Biocatalytic Synthesis (Tyrosine Phenol-Lyase) Tyrosine phenol-lyase (TPL) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that operates via a completely different mechanism. Instead of relying on steric blocking, TPL achieves stereocontrol through precise spatial positioning. High concentrations of pyruvate and ammonia drive the equilibrium toward C-C bond formation. The PLP cofactor forms a Schiff base with ammonia and pyruvate, generating a highly electrophilic aminoacrylate intermediate. The strict geometry of the enzyme's active site ensures that the incoming phenol nucleophile can only approach from one specific trajectory, yielding >97% ee for the L-enantiomer 2.

TPL_Pathway Phenol Phenol Derivative TPL Tyrosine Phenol-Lyase (PLP-dependent) Phenol->TPL Pyruvate Pyruvate Pyruvate->TPL Ammonia Ammonia (NH3) Ammonia->TPL Intermediate PLP-Aminoacrylate Intermediate TPL->Intermediate C-C Coupling Product L-Tyrosine Derivative (>97% ee) Intermediate->Product Stereoselective Release

Biocatalytic cascade utilizing Tyrosine Phenol-Lyase for stereoselective synthesis.

Protocol 1: Self-Validating Biocatalytic Synthesis of α -MeTyr

This protocol utilizes a self-validating feedback loop to ensure enzymatic viability and stereochemical success.

  • Reaction Assembly: Prepare a reaction mixture containing phenol (50 mM), sodium pyruvate (100 mM), and ammonium chloride (200 mM) in a 100 mM potassium phosphate buffer.

    • Validation Checkpoint: Verify the pH is exactly 8.0. TPL activity drops sharply outside the pH 7.5–8.5 window; failure to adjust pH will result in zero conversion.

  • Enzyme Addition: Add purified Tyrosine Phenol-Lyase (TPL) and 0.1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

    • Validation Checkpoint: The solution must exhibit a faint yellow tint. This is the visual confirmation of the active PLP-enzyme Schiff base complex.

  • Incubation: Incubate at 30 °C with gentle agitation for 24 hours.

    • Validation Checkpoint: Monitor conversion via reverse-phase HPLC (C18 column). The non-polar phenol peak should decrease proportionally as the highly polar amino acid product peak emerges at an earlier retention time.

  • Isolation: Isolate the product via cation-exchange chromatography (eluting with dilute ammonia).

    • Validation Checkpoint: Perform chiral HPLC analysis. A successful run must confirm an enantiomeric excess (ee) of >97% for the L-isomer 3.

Part 2: Synthesis of O -Methyltyrosine ( O -MeTyr)

For O -MeTyr, the chiral center is already established in the L-tyrosine starting material. The synthetic challenge shifts entirely to regioselectivity : methylating the phenolic hydroxyl group without inadvertently alkylating the α -amine or racemizing the α -carbon.

Quantitative Comparison: O -MeTyr Routes
ParameterRoute C: Direct Chemical AlkylationRoute D: Engineered Biosynthesis
Core Mechanism SN​2 Alkylation of PhenoxideSAM-dependent Methyltransferase
Regiocontrol pKa differentiation & Steric ProtectionEnzyme active site specificity
Typical Yield >80% (Highly efficient)Low bulk yield (Optimized for in vivo use)
Primary Application Bulk API / Solid-Phase Peptide SynthesisRecombinant protein incorporation
Key Reagents N-Boc-L-Tyrosine, KOH, Methyl IodideEngineered E. coli, MfnG Enzyme, SAM
Route Analysis & Mechanistic Causality

Route C: Direct Chemical Alkylation Regioselective O -methylation exploits the inherent pKa differences within the molecule. The phenolic OH has a pKa of ~10. By starting with N-Boc-L-tyrosine and applying a controlled amount of ground KOH at 0 °C, the phenol is selectively deprotonated to form a highly nucleophilic phenoxide ion. The bulky tert-butyloxycarbonyl (Boc) group sterically shields the nitrogen, ensuring that Methyl Iodide (MeI) undergoes an SN​2 attack exclusively at the oxygen, preserving the α -carbon's stereochemistry 4.

Route D: Engineered Biosynthesis (In Vivo) For synthetic biology, SAM-dependent methyltransferases (e.g., MfnG) have been engineered into E. coli. These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor. The causality of regiocontrol here is driven by the enzyme's binding pocket, which anchors the amino acid backbone while positioning the phenolic oxygen perfectly in line for an SN​2 attack on the activated methyl group of SAM 5.

O_Methylation Start N-Boc-L-Tyrosine Deprotonation Selective Deprotonation (Phenolic OH pKa ~10) Start->Deprotonation Base Base (KOH) Base->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Reaction SN2 Alkylation Phenoxide->Reaction MeI Methyl Iodide (MeI) MeI->Reaction Product N-Boc-O-Methyl-L-Tyrosine Reaction->Product High Yield (>80%)

Regioselective chemical O-methylation of N-Boc-L-Tyrosine via phenoxide intermediate.

Protocol 2: Self-Validating Chemical Synthesis of N-Boc- O -Methyltyrosine

This protocol utilizes visual and spectroscopic checkpoints to validate regioselective alkylation.

  • Deprotonation: Dissolve N-Boc-L-tyrosine (1.0 eq) in anhydrous DMF. Cool to 0 °C and add finely ground KOH (2.1 eq).

    • Validation Checkpoint: The suspension should transition to a slightly yellow, homogeneous solution within 30 minutes, confirming the formation of the phenoxide intermediate.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Validation Checkpoint: The appearance of a white precipitate (KI) acts as an immediate visual indicator of a successful SN​2 displacement.

  • Workup: Stir at 25 °C for 3 hours, then quench by pouring the mixture over crushed ice. Extract with Ethyl Acetate (EtOAc).

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The product spot must be UV-active and exhibit a significantly higher Rf​ value than the starting material due to the loss of the polar hydroxyl group.

  • Spectroscopic Validation: Purify via flash chromatography and analyze via 1 H NMR.

    • Validation Checkpoint: The spectrum must show a diagnostic, sharp singlet at ~3.80 ppm integrating to exactly 3 protons, confirming the presence of the O -methyl ether without any N-methyl peaks 4.

Conclusion

The choice of synthetic route for methylated tyrosines depends heavily on the target molecule and scale. For α -methyltyrosine, biocatalytic cascades utilizing Tyrosine Phenol-Lyase offer unparalleled stereocontrol (>97% ee) and represent the most sustainable path forward. Conversely, for O -methyltyrosine, direct chemical alkylation utilizing pKa-driven regiocontrol remains the gold standard for generating bulk building blocks for solid-phase peptide synthesis, while SAM-dependent enzymatic routes are strictly reserved for specialized in vivo synthetic biology applications.

References

  • Synthesis of (2S,3R)-beta-methyltyrosine catalyzed by tyrosine phenol-lyase PubMed URL:[Link]

  • Biocatalytic One-Pot Synthesis of l-Tyrosine Derivatives from Monosubstituted Benzenes, Pyruvate, and Ammonia ACS Catalysis URL:[Link]

  • US8841486B2 - Stereoselective synthesis of metyrosine Google Patents URL
  • Total Synthesis of (−)-FR901483 Journal of the American Chemical Society URL:[Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids Chemical Reviews URL:[Link]

Sources

Safety Operating Guide

Operational & Safety Guide: Handling and Disposal of 3-Hydroxy-2,5-dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and biochemical research increasingly utilize specialized amino acid derivatives, laboratory safety protocols must adapt to handle novel molecular entities. 3-Hydroxy-2,5-dimethyl-L-tyrosine (CAS: 582320-58-9) is a structurally unique phenolic amino acid. Due to its structural similarity to endogenous catecholamine precursors, it possesses potential biological activity and environmental persistence.

This guide provides an authoritative, step-by-step operational plan for the safe handling, storage, and disposal of this compound, ensuring compliance with EPA and international Environmental Health and Safety (EHS) standards.

Chemical Profile and Risk Assessment

Before implementing disposal procedures, it is critical to understand the physicochemical properties that dictate the compound's behavior. 3-Hydroxy-2,5-dimethyl-L-tyrosine contains both a reactive phenolic hydroxyl group and an amphoteric amino acid backbone.

  • Expertise & Causality Insight: The phenolic moiety makes the compound susceptible to auto-oxidation, especially in alkaline conditions, potentially forming reactive quinone species. Therefore, waste solutions should not be stored at high pH, and the compound must be strictly segregated from strong oxidizing agents to prevent exothermic reactions, as outlined by[1].

Table 1: Physicochemical Properties & Waste Segregation Profile

ParameterSpecification / Guideline
Chemical Name 3-Hydroxy-2,5-dimethyl-L-tyrosine
CAS Number 582320-58-9
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
Primary Hazard Class Irritant / Biologically Active Phenolic
Incompatible Materials Strong oxidizers, strong bases, bleach (sodium hypochlorite)
Waste Stream Category Hazardous Organic Waste (Incineration required)
Biological Context & Mechanism of Action

Understanding the biological context of tyrosine derivatives reinforces the necessity for rigorous disposal. Derivatives of tyrosine are frequently utilized to modulate the catecholamine synthesis pathway, often acting as competitive inhibitors of Tyrosine Hydroxylase (TH). Improper disposal into wastewater can lead to environmental bioaccumulation, affecting aquatic life by disrupting analogous metabolic pathways[2].

Pathway Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase DA Dopamine DOPA->DA DOPA Decarboxylase Inhibitor Phenolic Tyrosine Derivatives Inhibitor->Tyr Competitive Inhibition

Fig 1: Mechanism of action context for phenolic amino acid derivatives in catecholamine synthesis.

Step-by-Step Disposal Workflows

The following protocols establish a self-validating system for waste management. By incorporating verification steps (e.g., pH checks, secondary containment), laboratories can ensure total compliance and minimize exposure risks, consistent with [3].

Protocol A: Disposal of Solid Waste (Powders and Crystals)
  • Collection: Transfer unused or expired solid 3-Hydroxy-2,5-dimethyl-L-tyrosine into a dedicated, amber glass or High-Density Polyethylene (HDPE) container.

    • Rationale: Amber glass prevents UV-induced degradation, while HDPE offers broad chemical resistance.

  • Segregation: Ensure the waste container is strictly designated for "Phenolic Amino Acid Derivatives." Do not mix with heavy metals, strong acids, or oxidizers[1].

  • Labeling: Affix a standardized EHS Hazardous Waste label. Explicitly write "3-Hydroxy-2,5-dimethyl-L-tyrosine (CAS 582320-58-9)"—do not use abbreviations, a critical standard noted by [4].

  • Storage: Place the sealed container in a secondary containment bin within a ventilated satellite accumulation area[3].

  • Final Disposition: Transfer to your institution's EHS department for final destruction via a licensed EPA-approved hazardous waste incinerator[5].

Protocol B: Disposal of Liquid Solutions (Aqueous and Organic)
  • Solvent Categorization: Determine if the solvent used is halogenated (e.g., chloroform) or non-halogenated (e.g., methanol, water). Segregate these streams strictly[6].

  • pH Verification (Aqueous): For aqueous solutions, use pH indicator strips to verify the pH is between 5.0 and 9.0.

    • Causality Insight: Highly acidic or alkaline solutions can compromise the integrity of the waste container over time or react violently with other admixed waste, a standard noted by [7].

  • Transfer: Use a funnel to carefully pour the liquid into the appropriate liquid waste carboy. Leave at least 20% headspace to accommodate vapor expansion.

  • Sealing and Containment: Cap the carboy tightly immediately after transfer. Store in a secondary containment tray capable of holding 110% of the largest container's volume[8].

Protocol C: Contaminated Consumables
  • Segregation: Place all lightly contaminated items (pipette tips, weighing boats, nitrile gloves) into a designated, puncture-resistant hazardous waste bin lined with a chemically compatible bag[4].

  • Decontamination of Glassware: Rinse glassware that contained the compound with a compatible solvent (e.g., methanol) first. Collect this first rinse as hazardous liquid waste. Subsequent water rinses can typically go down the drain, pending local EHS approval[1].

DisposalWorkflow Start Waste Generation: 3-Hydroxy-2,5-dimethyl-L-tyrosine Solid Solid Powder/Crystals Start->Solid Liquid Aqueous/Organic Solutions Start->Liquid Labware Contaminated Consumables Start->Labware SolidContainer Seal in Amber Glass or HDPE Container Solid->SolidContainer LiquidContainer Segregate by Solvent (Halogenated vs Non) Liquid->LiquidContainer LabwareContainer Puncture-Resistant Hazardous Waste Bin Labware->LabwareContainer Labeling Attach EHS Waste Label Include CAS: 582320-58-9 SolidContainer->Labeling LiquidContainer->Labeling LabwareContainer->Labeling Incineration Licensed EPA Incineration (No Drain Disposal) Labeling->Incineration

Fig 2: Standardized laboratory disposal workflow for 3-Hydroxy-2,5-dimethyl-L-tyrosine waste.

Spill Response and Decontamination

A robust safety plan must account for accidental releases.

  • Small Spills (<50g or <500mL): Don appropriate PPE (splash goggles, nitrile gloves, lab coat). Cover solid spills with damp absorbent paper to prevent dust generation. For liquid spills, apply an inert absorbent material (e.g., vermiculite or universal spill pads). Collect all material into a hazardous waste bag[4].

  • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse. Do not use bleach (sodium hypochlorite) , as it can react with phenolic compounds to form toxic, environmentally persistent halogenated phenols, as categorized by the [8].

References
  • Title: Hazardous Waste Disposal Guide | Source: Dartmouth College Environmental Health and Safety | URL: [Link]

  • Title: Disposal of Chemical Waste | Source: University of Cambridge Safety Office | URL: [Link]

  • Title: Chemical Waste Management for Laboratories | Source: Physikalisch-Technische Bundesanstalt | URL: [Link]

  • Title: Laboratory Waste Disposal Handbook | Source: University of Essex | URL: [Link]

  • Title: Feasibility Study for Adapting Present Combustion Source Continuous Monitoring Systems to Hazardous Waste Incinerators | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Chemical Management Plan | Source: University of Missouri-Kansas City | URL: [Link]

  • Title: Protein Adduct Forming Chemicals for Exposure Monitoring | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

Sources

Personal protective equipment for handling 3-Hydroxy-2,5-dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 3-Hydroxy-2,5-dimethyl-L-tyrosine

Handling specialty amino acid derivatives like 3-Hydroxy-2,5-dimethyl-L-tyrosine (CAS 582320-58-9) requires a rigorous, causality-driven approach to laboratory safety[1]. As a synthetic modified tyrosine utilized in advanced drug development and biochemical assays, this compound is typically handled as a fine, lyophilized powder[2].

This guide provides drug development professionals with a self-validating, step-by-step operational plan. We move beyond basic compliance to explain the mechanistic rationale behind each safety choice, ensuring your laboratory maintains the highest standards of scientific integrity and occupational health.

Hazard Assessment & Mechanistic Rationale

Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), a thorough hazard assessment is the foundation of any Chemical Hygiene Plan (CHP)[3]. The specific risks associated with 3-Hydroxy-2,5-dimethyl-L-tyrosine dictate our engineering and Personal Protective Equipment (PPE) strategies:

  • Biological Activity & Systemic Risk: Tyrosine derivatives can act as substrates, inhibitors, or false transmitters within the catecholamine biosynthesis pathway (e.g., interacting with tyrosine hydroxylase). Unintentional systemic absorption—whether dermal or respiratory—must be strictly prevented.

  • Aerosolization Hazard: Fine crystalline powders are highly susceptible to electrostatic dispersion. Opening a vial on an open bench can generate invisible micro-aerosols, presenting a severe inhalation hazard[4].

  • Solvent Carrier Effect: In biochemical assays, this compound is frequently dissolved in polar aprotic solvents (like DMSO) or optimized aqueous buffers. If a dissolved solution spills on standard latex gloves, the solvent acts as a carrier, rapidly driving the active pharmaceutical ingredient (API) through the glove matrix and into the skin.

Quantitative PPE & Engineering Control Specifications

PPE is the final line of defense; it must be preceded by robust engineering controls[5]. All manipulations of the dry powder must occur within a certified chemical fume hood or a dedicated powder weighing isolator[6].

Table 1: Required PPE and Operational Specifications

Protection ZoneEquipment SpecificationMechanistic Rationale & Validation Check
Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm)Rationale: Captures aerosolized particulates before they enter the breathing zone[6].Validation: Visually verify the magnehelic gauge or digital monitor before opening the sash.
Hand Protection Double Nitrile Gloves (Minimum 5 mil thickness)Rationale: Nitrile provides superior chemical resistance to both the API and common assay solvents (e.g., DMSO) compared to latex[5].Validation: Inspect outer gloves every 15 minutes; replace immediately if powder residue is visible.
Eye Protection ANSI Z87.1 Certified Safety GogglesRationale: Protects ocular mucosa from micro-particulates and solvent splashes[4]. Safety glasses with side shields are the minimum, but tight-fitting goggles are preferred for fine powders.
Body Protection Fluid-Resistant Lab Coat (Knee-length, cuffed sleeves)Rationale: Prevents powder from settling on street clothing, which could lead to secondary exposure outside the lab[5].
Respiratory N95 or P100 Half-Mask RespiratorRationale: Required only if a spill occurs outside the fume hood or if engineering controls fail[7].

Operational Workflow: Weighing & Handling Protocol

The following step-by-step methodology ensures a self-validating loop where each step confirms the safety of the previous one.

Workflow A 1. Hazard Assessment (CAS 582320-58-9) B 2. Engineering Controls (Verify 80-100 fpm Airflow) A->B C 3. Don Base PPE (Lab Coat & ANSI Z87.1 Goggles) B->C D 4. Double Nitrile Gloving (Chemical & Solvent Barrier) C->D E 5. Powder Weighing (Anti-Static Precautions) D->E F 6. Decontamination (Wet-Wipe Method) E->F

Sequential safety workflow for handling biologically active tyrosine derivatives.

Step-by-Step Weighing Methodology
  • Workspace Preparation: Clear the fume hood of unnecessary equipment to ensure unhindered laminar airflow. Place an anti-static weighing boat on the analytical balance. Causality: Static electricity repels fine powders, causing them to jump out of the boat and aerosolize.

  • Don PPE: Put on the lab coat, safety goggles, and the first pair of nitrile gloves. Pull the glove cuffs over the lab coat sleeves. Don the second pair of nitrile gloves.

  • Vial Acclimation: Bring the sealed vial of 3-Hydroxy-2,5-dimethyl-L-tyrosine to room temperature inside a desiccator before opening to prevent condensation, which degrades the compound and makes the powder clump and stick to spatulas.

  • Transfer & Weighing: Open the vial only inside the fume hood[4]. Use a micro-spatula to transfer the powder.

  • Seal & Dissolve: Once the desired mass is achieved, cap the stock vial immediately. Add your solvent (e.g., buffer or DMSO) directly to the weighing boat or transfer tube inside the hood before moving the sample to the open bench.

  • Glove Removal (Self-Validation): Before removing your hands from the fume hood, inspect the outer gloves. Remove and discard the outer gloves inside the hood's solid waste receptacle to ensure no trace powder is transferred to the lab environment.

Decontamination & Disposal Plan

Even with meticulous technique, micro-spills occur. Standard sweeping of powders is a critical safety violation, as it forces the API into the air[8].

Spill S1 Powder Spill Detected S2 Assess Location S1->S2 S3 Inside Fume Hood S2->S3 S4 Outside Fume Hood S2->S4 S6 Wet-Wipe Method (No Dry Sweeping) S3->S6 S5 Evacuate Area & Don P100 Respirator S4->S5 S5->S6 S7 Hazardous Waste Disposal S6->S7

Decision matrix and procedural response for 3-Hydroxy-2,5-dimethyl-L-tyrosine powder spills.

The Wet-Wipe Spill Protocol
  • Containment: If the spill is inside the hood, leave the exhaust running. If outside the hood, evacuate the immediate area, allow aerosols to settle, and don a P100 respirator before returning[7].

  • Solvent Selection: Moisten absorbent lab wipes with a solvent that readily dissolves the compound (e.g., a mild alcohol/water mixture or the intended assay buffer).

  • Wiping Technique: Gently place the wet wipes over the spilled powder to trap it. Do not scrub initially, as this generates dust. Wipe from the perimeter of the spill toward the center[7].

  • Waste Segregation: Place all contaminated wipes, weighing boats, and outer gloves into a clearly labeled, sealable hazardous waste container. Do not mix with general biohazard or municipal waste[6].

References

  • PubChem: 3-hydroxy-5-methyl-O-methyltyrosine (CAS 582320-58-9) . National Institutes of Health (NIH). Available at:[Link]

  • Laboratory & Chemical Safety Program . Brigham Young University (BYU) Department of Chemistry and Biochemistry. Available at:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]

  • KEY ELEMENTS OF AN OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM . YMAWS. Available at:[Link]

  • OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.